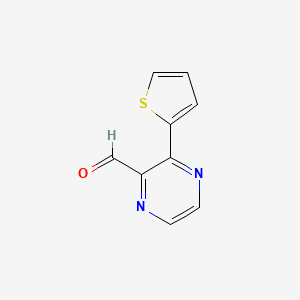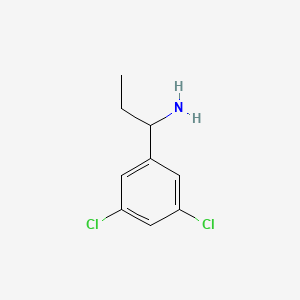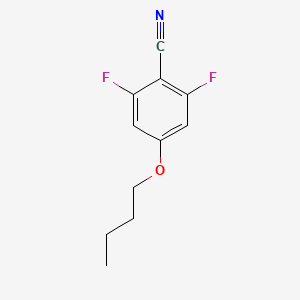![molecular formula C15H10F6N2 B1405312 2-[3-(Trifluoromethyl)-3,4-dihydropyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]acetonitrile CAS No. 1797724-24-3](/img/structure/B1405312.png)
2-[3-(Trifluoromethyl)-3,4-dihydropyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]acetonitrile
Übersicht
Beschreibung
This compound, also known by its CAS Number: 1797724-24-3, is a solid substance with a molecular weight of 332.25 . It has a melting point of 60 - 61 degrees Celsius . The IUPAC name for this compound is 2-(3-(trifluoromethyl)-1,4-dihydropyridin-2-yl)-2-(3-(trifluoromethyl)phenyl)acetonitrile .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, three fluorine atoms, and a methyl group . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis
As mentioned earlier, this compound is a solid with a molecular weight of 332.25 and a melting point of 60 - 61 degrees Celsius . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Trifluoromethyl Substituents in Antitubercular Drug Design
The trifluoromethyl (-CF3) group has been identified as a significant pharmacophore in antitubercular drug design. The incorporation of the trifluoromethyl group in heterocyclic and phenyl rings enhances the pharmacodynamic and pharmacokinetic properties of compounds. This group is emerging as an alternative to halogens in many promising antitubercular agents due to its distinct advantages, including its lipophilicity enhancing effect. This review highlights the crucial role of the trifluoromethyl group in improving the potency of antitubercular agents, suggesting its potential for future drug design innovations (Thomas, 1969).
CF Bond Activation in Aliphatic Fluorides
Research on the CF bond activation in aliphatic fluorides, including trifluoromethyl groups, reveals new methodologies for synthesizing novel fluorinated building blocks and versatile non-fluorinated products. This review covers recent examples of CF bond cleavage and further transformation of compounds bearing aliphatic fluorides, difluoromethylene groups, or trifluoromethyl groups. Methods for activating CF bonds include Lewis acid, Bronsted superacids, hydrogen bonding, transition metals, and rare earth metals mediation. This review emphasizes the strategic importance of the trifluoromethyl group in the development of synthetically interesting molecules (Shen et al., 2015).
NMR Study of Fluorinated Graphite Intercalation Compounds
Fluorinated graphite intercalation compounds (FGICs) with trifluoromethyl groups have been studied using NMR. The research shows that FGICs have mainly van der Waals character guest-host interactions and a notable absence of charge transfer. The findings from these NMR investigations provide insights into the molecular dynamics, arrangement of molecules, and the nature of observed phase transitions in the interlayer spaces of fluorographite. This study enhances our understanding of the physicochemical properties of fluorinated compounds and their potential applications (Panich, 1993).
Photoaffinity Labeling in Structural Biology
The use of 3-(trifluoromethyl)-3-phenyldiazirine as a photoreactive group in photoaffinity labeling (PAL) offers valuable insights into the organization of biological systems. PAL is a critical approach in studying drug targets, transport processes, and structural changes in biological molecules. The review outlines experimental methodologies, including mass spectrometry for analyzing cross-linking products, and highlights recent applications of PAL in various fields of structural biology (Vodovozova, 2007).
Safety and Hazards
The safety information available indicates that this compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)-3,4-dihydropyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6N2/c16-14(17,18)10-4-1-3-9(7-10)11(8-22)13-12(15(19,20)21)5-2-6-23-13/h1-4,6-7,11-12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLQCZOGSQKPGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CN=C(C1C(F)(F)F)C(C#N)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Trifluoromethyl)-3,4-dihydropyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




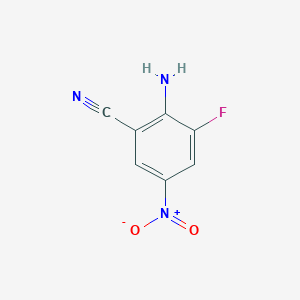
![4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1405231.png)
![[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B1405235.png)
![(1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1405236.png)
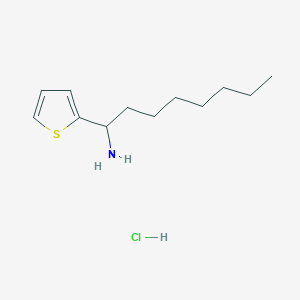
![3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405238.png)
![2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride](/img/structure/B1405240.png)

![ethyl 2-(2-imino-6-isopropylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405245.png)
